4-Bromo-2-tert-butylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDNNSUVMFKJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671697 | |

| Record name | 4-Bromo-2-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-30-7 | |

| Record name | 4-Bromo-2-(1,1-dimethylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-tert-butylpyridine structural analysis and properties

An In-depth Technical Guide to 4-Bromo-2-tert-butylpyridine: Structural Analysis, Properties, and Synthetic Utility

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No. 1086381-30-7), a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its unique structural characteristics, physicochemical properties, and key synthetic transformations. It is designed for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this versatile building block, including the causal factors behind its reactivity and detailed experimental considerations.

Introduction

Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound is a strategically designed intermediate that offers a unique combination of steric and electronic properties. The bulky tert-butyl group at the 2-position sterically influences the local environment of the pyridine nitrogen and adjacent positions, while the bromine atom at the 4-position serves as a versatile synthetic handle for a wide range of cross-coupling and functionalization reactions. This guide will elucidate the core attributes of this molecule, providing field-proven insights into its synthesis, analysis, and application.

Part 1: Molecular Structure and Physicochemical Properties

The arrangement of the tert-butyl and bromo substituents on the pyridine core dictates the molecule's reactivity, stability, and physical characteristics.

Structural Analysis

The molecular architecture of this compound is key to its utility:

-

Pyridine Ring: An electron-deficient aromatic heterocycle that influences the reactivity of its substituents.

-

tert-Butyl Group (C2): This large, sterically demanding group provides several key features. It shields the C3 position and the pyridine nitrogen, which can prevent unwanted side reactions and direct incoming reagents to other sites. It also increases the lipophilicity of the molecule and its derivatives, often improving solubility in organic solvents.

-

Bromine Atom (C4): Positioned opposite the nitrogen, this atom is an excellent leaving group in nucleophilic aromatic substitutions and is an ideal functional handle for transition-metal-catalyzed cross-coupling reactions, serving as a linchpin for building molecular complexity.

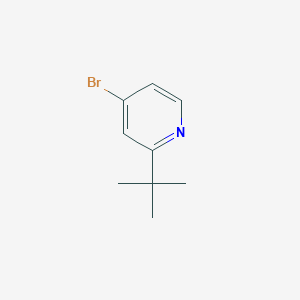

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the known physicochemical data for this compound. It is important to note that while its isomer, 2-Bromo-4-tert-butylpyridine, is well-documented, specific experimental data for the 4-bromo isomer is less common.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| CAS Number | 1086381-30-7 | [2][3] |

| Appearance | Typically a colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | Data not available; expected to be similar to its isomer (243.6 °C) | |

| Density | Data not available; expected to be similar to its isomer (1.293 g/cm³) | |

| Solubility | Expected to be soluble in common organic solvents like THF, DCM, and ethyl acetate. |

Part 2: Synthesis and Reactivity

Synthesis Pathway: Regioselective Bromination

The synthesis of this compound is achieved through the electrophilic bromination of its precursor, 2-tert-butylpyridine. Achieving high regioselectivity for the C4 position is the critical challenge.

Causality of Experimental Choice: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Furthermore, under strongly acidic conditions, the nitrogen is protonated, increasing this deactivation. However, this protonation directs electrophiles to the C3 and C4 positions. The large tert-butyl group at C2 provides significant steric hindrance at the adjacent C3 position. Consequently, the incoming electrophile (Br⁺) is sterically directed to the more accessible C4 position, resulting in the desired product. Using a potent brominating system like N-Bromosuccinimide (NBS) in a strong acid is crucial for overcoming the deactivated nature of the ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol and requires rigorous safety assessment and potential optimization.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), cool fuming sulfuric acid (20% SO₃) to 0 °C.

-

Substrate Addition: Slowly add 2-tert-butylpyridine (1.0 eq.) to the cooled acid, ensuring the temperature remains below 10 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) in small portions over 30-60 minutes. The reaction is exothermic and careful temperature control is essential.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Reaction progress should be monitored by GC-MS or LC-MS by carefully quenching a small aliquot.

-

Workup: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. The vessel must be large enough to accommodate potential foaming.

-

Neutralization: Basify the cold aqueous solution to pH > 10 using a concentrated NaOH or KOH solution, ensuring the temperature is maintained below 20 °C.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel to yield the final product.

Key Reactions and Synthetic Applications

The bromine at the C4 position is the molecule's primary reactive center, enabling its use in constructing more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern synthesis, used to form C-C bonds. This compound readily couples with aryl, heteroaryl, or vinyl boronic acids/esters to create biaryl structures prevalent in drug candidates.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Key Transformations:

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a wide variety of amines, essential for introducing nitrogen-containing functional groups.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C(sp²)-C(sp) bonds, yielding substituted alkynylpyridines.

-

Metal-Halogen Exchange: Reaction with organolithium reagents (e.g., n-BuLi) at low temperatures generates a lithiated pyridine intermediate, which can be trapped with various electrophiles to install a new functional group at the 4-position.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. The following are expected analytical signatures based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals corresponding to the protons at C3, C5, and C6. The proton at C6 will likely be a doublet, the one at C5 a doublet of doublets, and the one at C3 a small doublet or singlet-like signal, all with characteristic pyridine coupling constants.

-

tert-Butyl Region (δ 1.2-1.5 ppm): A sharp singlet, integrating to 9 protons.

-

-

¹³C NMR: The carbon spectrum will show 7 distinct signals (4 aromatic CH, 2 aromatic quaternary carbons, and the quaternary and methyl carbons of the tert-butyl group). The carbon attached to bromine (C4) will be significantly shifted.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺, providing definitive evidence for the presence of one bromine atom.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 2-Bromo-4-tert-butylpyridine should be used for preliminary hazard assessment.[1][4][5]

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation. May cause respiratory irritation.

-

Handling Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]

-

Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists.

-

-

Storage:

References

Introduction: The Strategic Value of 4-Bromo-2-tert-butylpyridine

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-tert-butylpyridine

In the landscape of modern medicinal and materials chemistry, substituted pyridines represent a cornerstone of molecular design. Among these, this compound stands out as a particularly valuable synthetic intermediate. Its structure is a deliberate convergence of strategic chemical properties: the pyridine core is a common motif in bioactive molecules; the bromine atom at the 4-position serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig); and the sterically demanding tert-butyl group at the 2-position influences the molecule's conformation and can direct the regioselectivity of subsequent reactions.

However, the synthesis of this specific isomer is not trivial. The inherent electron-deficient nature of the pyridine ring deactivates it towards standard electrophilic aromatic substitution, while the presence of two distinct positions (C4 and C6) ortho/para to the nitrogen atom presents a significant challenge in achieving regiochemical control.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic rationale, and practical execution for researchers in drug development and chemical synthesis.

Part 1: Synthesis of the Key Precursor: 2-tert-Butylpyridine

Before approaching the target molecule, securing a reliable supply of the starting material, 2-tert-butylpyridine, is paramount. The most direct and established method involves the nucleophilic addition of a tert-butyl anion to the pyridine ring.

Mechanism and Rationale

This synthesis leverages the high nucleophilicity of tert-butyllithium (t-BuLi). The reaction is reminiscent of the Chichibabin reaction, where an organolithium reagent adds to the C2 position of the pyridine ring. The resulting dihydropyridine intermediate is then oxidized to the aromatic product during workup or by a dedicated oxidant. The C2 position is electronically favored for nucleophilic attack due to the inductive effect of the nitrogen atom.

Experimental Protocol: Synthesis of 2-tert-butylpyridine

Safety Note: tert-Butyllithium is an extremely pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[2] This procedure must be performed by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled and flame-dried under vacuum, then filled with nitrogen.

-

Reagent Charging: Anhydrous pyridine is dissolved in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of t-BuLi: tert-Butyllithium (solution in pentane) is added dropwise via syringe to the stirred pyridine solution, maintaining the internal temperature below -70 °C. A deep red or brown color typically develops.[3][4]

-

Reaction: The mixture is stirred at -78 °C for 2 hours.

-

Quench and Workup: The reaction is carefully quenched by the slow addition of water at -78 °C. The mixture is allowed to warm to room temperature.

-

Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield 2-tert-butylpyridine as a colorless liquid.

Part 2: Primary Synthesis Pathways to this compound

With the precursor in hand, two primary strategies can be employed for the target synthesis: Directed ortho-Metalation followed by bromination, or direct electrophilic bromination.

Pathway I: Directed ortho-Metalation (DoM) and Bromination

This is often the preferred method due to its high regioselectivity and milder conditions compared to direct bromination. The strategy relies on the deprotonation of an aromatic C-H bond directed by a nearby functional group, in this case, the pyridine nitrogen and the C2-tert-butyl group.

The nitrogen atom in 2-tert-butylpyridine is a Lewis basic site that can coordinate to the lithium cation of an organolithium base like n-butyllithium (n-BuLi). This coordination, combined with the steric bulk of the C2-tert-butyl group, kinetically favors the deprotonation of the C6 proton. However, to achieve bromination at the C4 position, a more nuanced approach is required, often involving a carefully chosen base or additive that can override the primary directing effect or access a thermodynamic minimum. An alternative and highly effective approach is lithiation at the 6-position followed by an electrophilic quench. For the synthesis of the 4-bromo isomer, a different precursor, 2-tert-butylpyridine N-oxide, could be used to direct lithiation to the 4-position, followed by reduction of the N-oxide.

A more direct, albeit less common, route involves leveraging specific base systems that can promote lithiation at the C4 position. The use of a mixed-base system like BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) has been shown to alter the regioselectivity of pyridine lithiation, potentially enabling access to the C4-lithiated species.[5][6] The resulting organolithium intermediate is a potent nucleophile that readily reacts with an electrophilic bromine source.

Workflow for Directed ortho-Metalation Pathway

Caption: Workflow for the lithiation-bromination of 2-tert-butylpyridine.

-

Reaction Setup: A flame-dried, three-necked flask under a nitrogen atmosphere is charged with anhydrous tetrahydrofuran (THF).

-

Substrate Addition: 2-tert-Butylpyridine is added via syringe, and the solution is cooled to -78 °C.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise, ensuring the internal temperature remains below -70 °C. The solution is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[7][8]

-

Bromination: A pre-cooled (-78 °C) solution of an electrophilic bromine source, such as carbon tetrabromide (CBr₄) or 1,2-dibromoethane, in anhydrous THF is added slowly via cannula to the reaction mixture.[7]

-

Reaction and Quench: The mixture is stirred at -78 °C for an additional hour before being slowly warmed to room temperature. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: The product is extracted into ethyl acetate or diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude oil is purified by silica gel column chromatography to yield this compound.

Pathway II: Electrophilic Aromatic Bromination

This classical approach involves treating 2-tert-butylpyridine with a potent electrophilic brominating agent, often in the presence of a catalyst to overcome the pyridine ring's deactivation.

Direct bromination of pyridine is difficult due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. The reaction typically requires high temperatures and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[1] The catalyst polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") that can attack the aromatic ring.

The key challenge is regioselectivity. The pyridine nitrogen directs electrophiles to the C3 and C5 positions. However, the C2-tert-butyl group is an ortho-, para-director. The interplay between these directing effects determines the final product distribution. The bulky tert-butyl group may sterically hinder attack at the adjacent C3 position, potentially favoring attack at the C4 (para) or C6 (ortho) positions. Achieving high selectivity for the C4 isomer often requires careful optimization of reaction conditions.

Mechanism of Electrophilic Bromination

Caption: Key steps in the catalyzed electrophilic bromination of pyridines.

-

Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel is charged with 2-tert-butylpyridine.

-

Catalyst Addition: A catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) is added.[9]

-

Bromine Addition: Elemental bromine (Br₂) is added dropwise to the mixture at room temperature. The reaction is often exothermic.

-

Heating: After the addition is complete, the reaction mixture is heated to reflux for several hours until analysis (e.g., by GC-MS) indicates consumption of the starting material.

-

Workup: The mixture is cooled and carefully poured into an aqueous solution of sodium bisulfite (NaHSO₃) to quench any remaining bromine. The solution is then made basic with sodium hydroxide (NaOH).

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or distillation to separate the desired 4-bromo isomer from other byproducts.

Comparative Analysis of Synthetic Pathways

The choice between the Directed ortho-Metalation and Electrophilic Bromination pathways depends critically on the desired scale, purity requirements, and available laboratory infrastructure.

| Feature | Directed ortho-Metalation (DoM) | Electrophilic Bromination |

| Regioselectivity | Generally high to excellent; C4 vs. C6 control can be tuned. | Often poor to moderate; yields mixtures of isomers. |

| Reaction Conditions | Cryogenic temperatures (-78 °C); strict inert atmosphere. | Elevated temperatures (reflux); acid-resistant setup. |

| Reagent Handling | Requires handling of pyrophoric organolithiums.[2] | Requires handling of corrosive and toxic bromine. |

| Yield | Typically moderate to good for the desired isomer. | Variable; often lower due to byproduct formation. |

| Scalability | Challenging due to temperature control and reagent safety. | More straightforward to scale up. |

| Purification | Simpler due to higher selectivity. | More complex; requires separation of isomers. |

Conclusion and Outlook

The synthesis of this compound is a task that highlights the nuanced challenges of pyridine chemistry. For laboratory-scale synthesis where high purity and unambiguous regiochemistry are paramount, the Directed ortho-Metalation (DoM) pathway is the superior choice . Its reliance on cryogenic conditions and pyrophoric reagents is offset by its precision and the relative ease of product purification.

Conversely, the Electrophilic Bromination route, while operationally simpler and more amenable to larger scales, is hampered by a lack of selectivity that necessitates more demanding purification protocols. For industrial applications, significant process optimization would be required to improve the isomeric ratio and make this pathway economically viable. Ultimately, the selection of a synthetic route should be guided by a careful consideration of the project's specific goals, balancing the need for purity against the practical constraints of scale and safety.

References

- 1. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]

- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 [chemicalbook.com]

- 8. vapourtec.com [vapourtec.com]

- 9. Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 4-Bromo-2-tert-butylpyridine: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties and ability to participate in a wide array of chemical transformations. This guide provides an in-depth technical overview of 4-Bromo-2-tert-butylpyridine (CAS No. 1086381-30-7), a specialized heterocyclic intermediate.

The strategic placement of a bromine atom at the 4-position and a sterically demanding tert-butyl group at the 2-position imparts a distinct combination of reactivity and selectivity to the molecule. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the bulky tert-butyl group exerts significant steric influence, directing reactivity away from the nitrogen atom and adjacent positions. This document will detail the compound's chemical identity, safety protocols, principles of reactivity, and a validated experimental workflow for its application in synthesis.

Section 1: Core Chemical Identity & Properties

This compound is a disubstituted pyridine derivative. Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number. While it is a valuable research chemical, some of its physical properties are not extensively documented in public literature, a common characteristic of specialized reagents.

| Property | Value | Source(s) |

| CAS Number | 1086381-30-7 | [1][2][3] |

| IUPAC Name | 4-Bromo-2-(tert-butyl)pyridine | [2] |

| Synonyms | Pyridine, 4-bromo-2-(1,1-dimethylethyl)- | [1] |

| Molecular Formula | C₉H₁₂BrN | [1][4] |

| Molecular Weight | 214.10 g/mol | [1][4] |

| Physical Form | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in various organic solvents; limited solubility in water | [1] |

| Boiling/Melting Point | Data not publicly available | [5][6] |

Section 2: Safety & Handling

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific, comprehensive toxicological profile has not been fully investigated, data from structurally related compounds and general principles of chemical safety should guide its use.[2]

Hazard Identification

Based on the Safety Data Sheet (SDS) for this compound, the following hazards are noted[2]:

-

Acute Effects: May be harmful if ingested or inhaled. It is classified as an irritant to the mucous membranes, upper respiratory tract, skin, and eyes.[2]

-

Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases.[2]

-

Hazardous Decomposition: Emits toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.[2]

Recommended Handling Protocols

Adherence to a strict safety protocol is a self-validating system for ensuring reproducible results and protecting personnel.

-

Engineering Controls: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2] An emergency safety shower and eyewash station must be readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.

-

Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Section 3: Principles of Reactivity and Synthetic Utility

The synthetic utility of this compound is governed by the interplay of electronic and steric effects from its two substituents.

-

Electronic Effects: The bromine atom at the C4 position is an excellent leaving group in transition metal-catalyzed reactions. This site is the primary point of functionalization. The tert-butyl group is weakly electron-donating via induction, which slightly increases the electron density of the pyridine ring compared to unsubstituted pyridine.[7]

-

Steric Hindrance: The defining feature of this molecule is the large tert-butyl group at the C2 position, immediately adjacent to the ring nitrogen. This steric bulk effectively shields the nitrogen atom and the C3 position from attack by reagents. This "hindered base" character can be highly advantageous, preventing undesired side reactions such as catalyst inhibition (where the pyridine nitrogen might otherwise coordinate to the metal center) or nucleophilic attack at the C2/C6 positions.

This unique substitution pattern makes this compound an ideal substrate for regioselective functionalization at the C4 position, making it a valuable precursor for complex molecules where precise control of substitution is critical.

Section 4: Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[8][9] The following protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Rationale: This protocol is designed for robustness. The use of a palladium catalyst is standard for this transformation.[9] A base is required to activate the boronic acid for transmetalation with the palladium center.[10] A mixed solvent system (e.g., dioxane/water) facilitates the dissolution of both the organic substrate and the inorganic base.[9][10] The entire process must be conducted under an inert atmosphere because oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[10]

Materials

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask atmosphere using a vacuum pump and backfill with an inert gas (e.g., Argon). Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask. The use of positive pressure prevents air from entering the flask during the addition.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-tert-butylpyridine product.

Section 5: Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling protocol described above.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable, specialized reagent for organic synthesis. Its defining characteristic—a sterically bulky group adjacent to the nitrogen atom—provides a powerful tool for directing reactivity and preventing unwanted side reactions, particularly in metal-catalyzed processes. The bromine at the 4-position offers a reliable site for introducing molecular complexity through robust and well-understood reactions like the Suzuki-Miyaura coupling. For researchers in drug development and materials science, mastering the use of such precisely functionalized building blocks is essential for the efficient and regioselective construction of novel molecular architectures.

References

- 1. CAS 1086381-30-7: 4-Bromo-2-(1,1-dimethylethyl)pyridine [cymitquimica.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 4-Bromo-2-(tert-butyl)pyridine | 1086381-30-7 [sigmaaldrich.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-2-(tert-butyl)pyridine - CAS:1086381-30-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 1086381-30-7 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Introduction: The Structural Elucidation of a Versatile Pyridine Derivative

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-tert-butylpyridine

This compound (CAS No. 1086381-30-7) is a substituted pyridine derivative that serves as a valuable building block in organic synthesis.[1] Its utility stems from the specific arrangement of its functional groups: a bulky tert-butyl group that can impart steric influence and a bromine atom that acts as a versatile handle for cross-coupling reactions and nucleophilic substitutions.[2] The precise confirmation of its molecular structure is paramount for its application in research and development, ensuring the integrity of subsequent synthetic steps. This guide provides a detailed analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound.

The narrative that follows is designed for professionals in the chemical sciences, offering not just raw data but a Senior Application Scientist's perspective on the causality behind the spectral features and the logic of their interpretation. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system for molecular characterization.

The Analytical Workflow: A Triad of Spectroscopic Methods

The comprehensive structural analysis of an organic molecule like this compound relies on a synergistic combination of spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and their combined data provides a robust and unambiguous structural confirmation. The typical workflow is outlined below.

References

An In-depth Technical Guide to 4-Bromo-2-tert-butylpyridine: Physicochemical Properties and Synthetic Applications

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-tert-butylpyridine (CAS No. 1086381-30-7), a substituted pyridine derivative of increasing interest to researchers and professionals in drug discovery and chemical synthesis. We will delve into its structural characteristics, reactivity, and practical applications, offering field-proven insights into its utility as a versatile building block. It is important to note that this isomer is less commonly documented than its counterpart, 2-Bromo-4-tert-butylpyridine. Therefore, where specific experimental data for the 4-bromo isomer is unavailable, we will draw logical comparisons with its more studied isomer and related pyridine derivatives to provide a holistic understanding of its chemical behavior.

Introduction: The Strategic Value of Substituted Pyridines

Pyridines are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional materials. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications. This compound presents a unique combination of a sterically demanding tert-butyl group at the 2-position and a reactive bromine atom at the 4-position. This specific arrangement offers a valuable tool for chemists to construct complex molecular architectures with a high degree of control. The bulky tert-butyl group can influence the conformation of the molecule and provide steric shielding, while the bromine atom serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its handling, characterization, and use in synthesis. Below is a summary of the available data for this compound.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1086381-30-7 | [1] |

| Molecular Formula | C₉H₁₂BrN | [2][3] |

| Molecular Weight | 214.10 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 220.5 ± 20.0 °C at 760 mmHg | |

| Flash Point | 87.1 ± 21.8 °C | |

| Solubility | Soluble in various organic solvents; less soluble in water.[2] | [2] |

Spectroscopic Data (Predicted and Inferred)

Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. However, we can predict the expected spectral characteristics based on the analysis of its structural motifs and comparison with related compounds.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the tert-butyl group.

-

Aromatic Protons (3H): The protons at positions 3, 5, and 6 will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to coupling with each other and the nitrogen atom. Their chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating and sterically bulky nature of the tert-butyl group.

-

tert-Butyl Protons (9H): A sharp singlet is expected around 1.3 ppm, characteristic of the nine equivalent protons of the tert-butyl group.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Key expected signals include:

-

Pyridine Carbons (5C): Five distinct signals for the carbons of the pyridine ring. The carbon bearing the bromine atom (C4) will be significantly downfield.

-

tert-Butyl Carbons (2C): A quaternary carbon signal and a signal for the three equivalent methyl carbons.

2.2.3. Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For this compound, the mass spectrum is expected to show:

-

Molecular Ion Peak (M+): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 213 and 215.

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl group from the tert-butyl substituent and potentially the loss of the bromine atom.

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2970 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the interplay between the bulky tert-butyl group at the 2-position and the bromine atom at the 4-position.

The Role of the Substituents

-

Bromine Atom (4-position): The C-Br bond at the 4-position is a key reactive site, making the compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of substituents at this position.

-

tert-Butyl Group (2-position): The large steric bulk of the tert-butyl group adjacent to the nitrogen atom can influence the regioselectivity of reactions by sterically hindering approaches to the 3-position and the nitrogen atom itself. This steric hindrance can be strategically exploited to direct reactions to other positions on the ring.[4]

Key Synthetic Transformations

This compound is a valuable intermediate for the synthesis of more complex molecules. A primary application is in palladium-catalyzed cross-coupling reactions.[5]

Caption: Common cross-coupling reactions involving this compound.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 4-aryl-2-tert-butylpyridine derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 eq).

-

Solvent Addition: Add the degassed solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

-

First Aid:

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a powerful tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is still emerging, its predicted reactivity, based on the well-understood principles of pyridine chemistry, makes it a compound of significant interest for further exploration and application. As research continues, the full potential of this compound as a key synthetic intermediate will undoubtedly be realized.

References

- 1. This compound | 1086381-30-7 [amp.chemicalbook.com]

- 2. CAS 1086381-30-7: 4-Bromo-2-(1,1-dimethylethyl)pyridine [cymitquimica.com]

- 3. 4-BROMO-2-(TERT-BUTYL)PYRIDINE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. matrixscientific.com [matrixscientific.com]

- 7. geneseo.edu [geneseo.edu]

- 8. fishersci.com [fishersci.com]

Reactivity profile of the C-Br bond in 4-Bromo-2-tert-butylpyridine

An In-depth Technical Guide to the Reactivity Profile of the C-Br Bond in 4-Bromo-2-tert-butylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is primarily dictated by the reactivity of its carbon-bromine (C-Br) bond at the C4 position. This guide provides a comprehensive technical analysis of the C-Br bond's reactivity, influenced by the unique electronic and steric environment of the molecule. We will explore its participation in a range of transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to effectively leverage this versatile reagent.

Introduction: The Molecular Architecture of this compound

The reactivity of this compound is a direct consequence of its distinct structural features:

-

The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, which lowers the electron density of the aromatic system. This electronic pull makes the C2 and C4 positions susceptible to nucleophilic attack and facilitates oxidative addition in cross-coupling reactions.[1][2]

-

The C4-Bromine Bond: The bromine atom serves as an excellent leaving group, making the C4 position a prime site for functionalization. The C-Br bond is the primary reactive handle for the transformations discussed in this guide.

-

The C2-tert-butyl Group: This bulky alkyl group exerts significant steric hindrance around the C2 and C3 positions, as well as the nitrogen atom.[3] This steric shield plays a crucial role in directing the regioselectivity of reactions, often preventing side reactions at the adjacent C3 position and influencing the binding of catalysts.

This unique combination of electronic activation and steric hindrance makes this compound a highly predictable and valuable substrate in complex molecule synthesis.

Caption: Key structural features governing the reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C, C-N, and C-O bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron compound (boronic acid or ester) with an organic halide.[4][5][6] The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.

Mechanistic Insight: The reaction proceeds via the standard catalytic cycle. A base is crucial for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[5] The steric bulk of the 2-tert-butyl group on our substrate can influence the choice of ligand, often favoring bulky phosphine ligands that promote the reductive elimination step.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand (if needed) | SPhos, XPhos, P(o-tol)₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80 - 110 °C |

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

-

Reaction: Heat the mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, coupling amines with aryl halides.[7][8] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[7]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[9] Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical to facilitate the reductive elimination step, especially with sterically hindered substrates like this compound.[8]

| Parameter | Typical Conditions |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, tBu₃P |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80 - 110 °C |

-

Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel.[10][11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is invaluable for creating conjugated systems found in materials science and natural product synthesis.[13]

Mechanistic Insight: The reaction typically employs a dual catalytic system of palladium and copper(I).[14] The palladium catalyst undergoes the standard cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. Copper-free versions often require a stronger base and are also effective.[12]

| Parameter | Typical Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI (1-5 mol%) |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

-

Reaction Setup: To a Schlenk flask containing this compound (1.0 equiv), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (3 mol%).

-

Solvent and Reagents: Evacuate and backfill with argon. Add anhydrous THF, the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N, 2.5 equiv).

-

Reaction: Stir the mixture at room temperature or gently heat to 50 °C until the starting material is consumed (monitor by TLC).

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.[14]

Stille and Negishi Couplings

Stille Coupling: This reaction couples the substrate with an organostannane (organotin) reagent.[15][16] It is known for its tolerance of a wide variety of functional groups, but the toxicity of tin reagents is a significant drawback.[15][17] The mechanism follows the general palladium cycle.[16]

Negishi Coupling: This powerful reaction utilizes highly reactive organozinc reagents.[18][19][20] It is particularly useful for coupling complex fragments and can be performed under mild conditions.[18] The preparation of the organozinc reagent must be done under strictly anhydrous conditions.[19]

Metal-Halogen Exchange: Lithiation and Grignard Formation

Beyond palladium catalysis, the C-Br bond can be transformed into a potent nucleophilic handle via metal-halogen exchange. This typically involves reacting this compound with a strong organometallic base to form an organolithium or Grignard reagent.

Causality Behind Experimental Choices: This reaction is highly sensitive to temperature and moisture.

-

Low Temperature (-78 °C): Essential to prevent the highly reactive organolithium or Grignard reagent from attacking other molecules of the starting material or the solvent (e.g., THF).

-

Strong, Non-nucleophilic Base: Reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are used for lithiation.[21] For Grignard formation, magnesium turnings are activated, often with a crystal of iodine or 1,2-dibromoethane.[22]

Caption: Workflow for functionalization via metal-halogen exchange.

-

Reaction Setup: Add this compound (1.0 equiv) to a flame-dried, three-neck flask under argon. Add anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in THF dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r_)

Direct substitution of the bromine by a nucleophile (SNA_r_) on an unactivated pyridine ring is generally challenging. The pyridine nitrogen activates the C2 and C4 positions to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1][2]

Mechanistic Insight: The reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the bromide leaving group to restore aromaticity.[1] For the reaction to be feasible, a very strong nucleophile (e.g., NaNH₂, alkoxides under harsh conditions) is typically required. In many cases, palladium-catalyzed methods like the Buchwald-Hartwig amination are more efficient and proceed under milder conditions than the corresponding SNA_r_ reaction.[7]

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNA_r_).

Conclusion

This compound is a versatile and robust building block whose reactivity is dominated by the C-Br bond. Its true synthetic power is unlocked through transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding pathways to a vast array of functionalized pyridine derivatives. Metal-halogen exchange offers an alternative, orthogonal route to generate a potent nucleophile for subsequent bond formation. A thorough understanding of the electronic and steric factors governing its reactivity allows the synthetic chemist to strategically and efficiently incorporate this valuable scaffold into complex molecular targets.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. Stille Coupling | NROChemistry [nrochemistry.com]

- 18. Negishi coupling - Wikipedia [en.wikipedia.org]

- 19. Negishi Coupling | NROChemistry [nrochemistry.com]

- 20. Negishi Coupling [organic-chemistry.org]

- 21. vapourtec.com [vapourtec.com]

- 22. researchgate.net [researchgate.net]

The Dual Nature of Bulk: A Technical Guide to the Electronic and Steric Effects of the Tert-Butyl Group in Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Influential Presence of the Tert-Butyl Group

In the vast landscape of chemical synthesis and drug design, the pyridine scaffold stands as one of the most versatile and frequently utilized heterocyclic systems.[1][2] Its unique electronic properties, basicity, and ability to coordinate with metals make it a cornerstone in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of its physicochemical properties. Among the myriad of possible substituents, the tert-butyl group holds a special significance due to its pronounced and often dichotomous influence.

This technical guide provides an in-depth exploration of the electronic and steric effects of the tert-butyl group on the pyridine ring. We will dissect how this bulky, non-polar substituent modulates basicity, reactivity, and spectroscopic properties. Furthermore, we will delve into practical applications, from its role as a sterically hindered non-nucleophilic base to its impact on the performance of advanced materials and its strategic use in drug development. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to understand and harness the unique characteristics of tert-butylated pyridines.

The Interplay of Electronic and Steric Effects: A Fundamental Analysis

The introduction of a tert-butyl group onto the pyridine ring brings about a fascinating interplay of two primary effects: a positive inductive electronic effect (+I) and a significant steric hindrance. The ultimate impact on the molecule's properties is highly dependent on the position of the tert-butyl group.

Electronic Effects: Enhancing Basicity through Induction

The tert-butyl group, being an alkyl substituent, is electron-donating through the sigma bonds of the pyridine ring. This positive inductive effect increases the electron density at the nitrogen atom, making its lone pair of electrons more available for donation to a proton or a Lewis acid.[3] Consequently, the basicity of the pyridine is enhanced. This effect is most clearly observed when the tert-butyl group is in the 4-position, where steric hindrance is minimal. For instance, 4-tert-butylpyridine has a significantly higher pKa than unsubstituted pyridine.[3]

Steric Hindrance: A Double-Edged Sword

The most defining characteristic of the tert-butyl group is its sheer size. This bulkiness creates steric hindrance, which can either be a desirable feature or a significant impediment, depending on the context.

When placed at the 2- or 6-position (ortho to the nitrogen), the tert-butyl group physically obstructs the nitrogen's lone pair. This steric shield makes it more difficult for larger molecules or even a proton to approach and bind to the nitrogen.[3] This steric hindrance can counteract the electronic-donating effect, leading to a decrease in basicity. A classic example is 2,6-di-tert-butylpyridine, which, despite having two electron-donating groups, is a weaker base than pyridine in aqueous solution.[4] This phenomenon is attributed to the steric strain introduced upon protonation and the disruption of the solvation shell around the pyridinium ion.[5]

The following diagram illustrates the opposing forces of electronic and steric effects on the basicity of substituted pyridines.

References

The Strategic Utility of 4-Bromo-2-tert-butylpyridine: An In-depth Technical Guide for Chemical Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 4-Bromo-2-tert-butylpyridine has emerged as a uniquely versatile and powerful synthon. Its carefully orchestrated substitution pattern—a sterically demanding tert-butyl group and a synthetically labile bromine atom—imparts a desirable combination of stability, solubility, and controlled reactivity. This guide provides an in-depth exploration of the role of this compound as a pivotal building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, elucidate its reactivity profile with a focus on synthetically valuable cross-coupling reactions, and present detailed, field-proven protocols. Furthermore, we will showcase its application in the synthesis of high-value molecules, thereby providing a comprehensive technical resource for leveraging this important intermediate in pharmaceutical and materials science research.

Introduction: Unveiling the Potential of a Substituted Pyridine

Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their substituted derivatives highly sought-after intermediates. This compound (CAS No: 50488-34-1) is a prime example of a strategically functionalized building block. The electron-deficient nature of the pyridine ring, coupled with the presence of a bromine atom at the 2-position, renders this site susceptible to a variety of nucleophilic and cross-coupling reactions.[1][2] The tert-butyl group at the 4-position, while sterically hindering, enhances solubility in organic solvents and can influence the regioselectivity of certain reactions.[2] This unique combination of electronic and steric effects makes this compound a valuable tool for introducing substituted pyridine moieties into target molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50488-34-1 | |

| Molecular Formula | C₉H₁₂BrN | |

| Molecular Weight | 214.10 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 243.6 °C | [2] |

| Density | 1.293 g/cm³ | [2] |

Synthesis of this compound: A Practical Laboratory Protocol

The reliable and scalable synthesis of this compound is crucial for its widespread application. While several methods exist, a common and effective approach involves the direct bromination of 4-tert-butylpyridine. The challenge lies in achieving regioselectivity for the 2-position.[1] An alternative route involves a Sandmeyer-type reaction from 2-amino-4-tert-butylpyridine.[1] Below is a detailed protocol for the direct bromination approach.

Experimental Protocol: Synthesis via Direct Bromination

Objective: To synthesize this compound from 4-tert-butylpyridine.

Materials:

-

4-tert-butylpyridine

-

Bromine (Br₂)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath.

-

Charge Reactants: To the flask, add 4-tert-butylpyridine (1.0 equiv) and concentrated sulfuric acid (2.0 equiv) slowly and with caution, as the reaction is exothermic.

-

Bromination: Once the mixture has cooled, add bromine (1.1 equiv) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Caption: Synthesis of this compound.

The Role in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The synthetic utility of this compound is most profoundly demonstrated in its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and is widely used in drug discovery.[3] this compound readily participates in this reaction with a variety of boronic acids and esters.

Objective: To synthesize 2-(4-methoxyphenyl)-4-tert-butylpyridine.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)[4]

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene/Water (10:1 mixture)

-

Schlenk tube and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

-

Solvent Addition: Add the degassed toluene/water mixture via syringe.

-

Reaction: Heat the mixture at 100 °C for 12 hours with vigorous stirring.

-

Work-up: After cooling, dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (hexanes/ethyl acetate gradient) to yield the product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90-98 |

| Thiophene-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 8 | ~80-90 |

Yields are representative and may vary based on reaction scale and optimization.

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C-N bonds is fundamental in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a versatile method for coupling amines with aryl halides.[5][6] this compound is an excellent substrate for this transformation.

Objective: To synthesize 4-(4-(tert-butyl)pyridin-2-yl)morpholine.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene

-

Schlenk tube and inert atmosphere setup

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

-

Add Reactants: Add this compound and anhydrous toluene.

-

Add Amine: Add morpholine via syringe.

-

Reaction: Seal the tube and heat at 100 °C for 8-12 hours.

-

Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the desired product.[7]

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~90-95 |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 10 | ~92-98 |

| Cyclohexylamine | Pd(OAc)₂/RuPhos | K₂CO₃ | t-Amyl alcohol | 100 | 16 | ~85-92 |

Yields are representative and may vary based on reaction scale and optimization.

Caption: Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines, which are valuable intermediates in materials science and medicinal chemistry.[8]

Objective: To synthesize 2-(phenylethynyl)-4-tert-butylpyridine.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and inert atmosphere setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Base: Add anhydrous THF and triethylamine.

-

Add Alkyne: Add phenylacetylene dropwise.

-

Reaction: Stir the mixture at room temperature for 6 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[8]

Table 4: Representative Sonogashira Coupling Reactions

| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 6 | ~85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 70 | 4 | ~90-98 |

| 1-Octyne | PdCl₂(MeCN)₂/Xantphos/CuI | DBU | Acetonitrile | 80 | 12 | ~80-90 |

Yields are representative and may vary based on reaction scale and optimization.

Caption: Sonogashira coupling reaction.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are prevalent in various fields of research and development.

Pharmaceutical Applications: A Scaffold for Bioactive Molecules

The substituted pyridine motif is a key pharmacophore in many approved drugs. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. For instance, derivatives of this molecule have been explored as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target for neurodegenerative diseases and diabetes.[9][10]

Materials Science: Building Blocks for Functional Materials

In materials science, the ability to construct well-defined conjugated systems is essential for developing organic electronics. The alkynyl and aryl-substituted pyridines derived from this compound can be incorporated into hole-transport materials for perovskite solar cells or as components of organic light-emitting diodes (OLEDs).[11][12] The tert-butyl group can enhance the solubility and processability of these materials.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

Spectroscopic Data

Characterization of this compound is typically performed using NMR spectroscopy.

-

¹H NMR (CDCl₃, 500 MHz): δ 8.35 (d, J = 5.5 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H), 7.20 (dd, J = 5.5, 1.8 Hz, 1H), 1.32 (s, 9H).

-

¹³C NMR (CDCl₃, 125 MHz): δ 165.2, 149.8, 142.0, 125.8, 122.4, 34.8, 30.5.

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.[16][17]

Conclusion

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its unique combination of a sterically influential tert-butyl group and a synthetically versatile bromine atom provides chemists with a robust and reliable building block for accessing a wide array of substituted pyridine derivatives. The detailed protocols and reactivity profiles presented in this guide are intended to empower researchers to confidently and efficiently utilize this valuable intermediate in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

- 1. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Role of 4-tert-Butylpyridine as a Hole Transport Layer Morphological Controller in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. smeng.ucsd.edu [smeng.ucsd.edu]

- 13. echemi.com [echemi.com]

- 14. Page loading... [guidechem.com]

- 15. geneseo.edu [geneseo.edu]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]